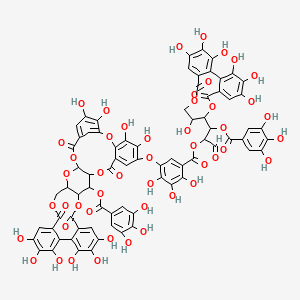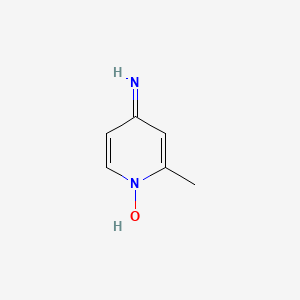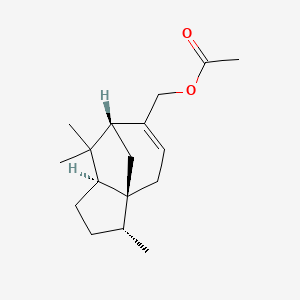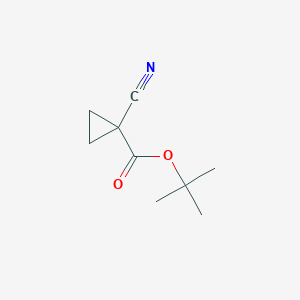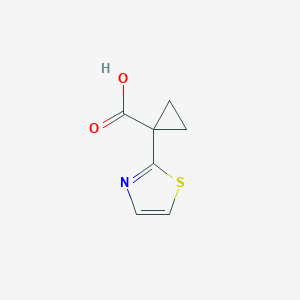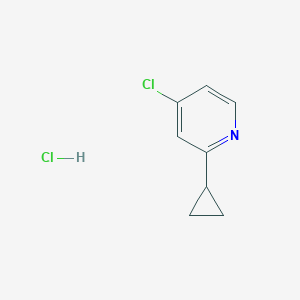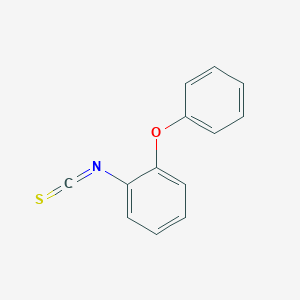
1-Isothiocyanato-2-phenoxybenzene
Overview
Description
1-Isothiocyanato-2-phenoxybenzene is an organic compound with the molecular formula C13H9NOS It is a member of the isothiocyanate family, characterized by the presence of the isothiocyanate group (N=C=S) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isothiocyanato-2-phenoxybenzene can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 2-phenoxyaniline under mild conditions. The reaction typically occurs in the presence of a solvent such as dimethylbenzene and under nitrogen protection to prevent oxidation . Another method involves the use of isocyanides and elemental sulfur, catalyzed by amine bases like DBU, in benign solvents such as Cyrene™ or γ-butyrolactone .
Industrial Production Methods: Industrial production of this compound often employs the reaction of phenyl chlorothionoformate with primary amines. This method is preferred due to its high yield and relatively low cost, despite the expensive nature of phenyl chlorothionoformate .
Chemical Reactions Analysis
Types of Reactions: 1-Isothiocyanato-2-phenoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Oxidation and Reduction: While less common, it can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dimethylbenzene, dichloromethane, and acetonitrile are frequently used solvents.
Catalysts: Amine bases like DBU and DABCO are often employed to catalyze reactions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
1-Isothiocyanato-2-phenoxybenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isothiocyanato-2-phenoxybenzene involves its interaction with nucleophilic sites in biological molecules. It can modify proteins and enzymes by forming covalent bonds with amino acid residues, thereby altering their function. This compound is known to activate molecular pathways regulated by transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which play roles in cellular stress responses .
Comparison with Similar Compounds
- Phenethyl Isothiocyanate (2-Isothiocyanato Ethylbenzene)
- Sulforaphane (1-Isothiocyanato-4-methylsulfinylbutane)
- 4-[(α-L-rhamnosyloxy)benzyl] Isothiocyanate
Comparison: 1-Isothiocyanato-2-phenoxybenzene is unique due to its phenoxybenzene structure, which imparts distinct chemical properties compared to other isothiocyanates. For instance, sulforaphane is well-known for its potent anticancer activity, while phenethyl isothiocyanate is recognized for its antimicrobial properties . The phenoxy group in this compound may influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-isothiocyanato-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-10-14-12-8-4-5-9-13(12)15-11-6-2-1-3-7-11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERQJOQHRKNLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
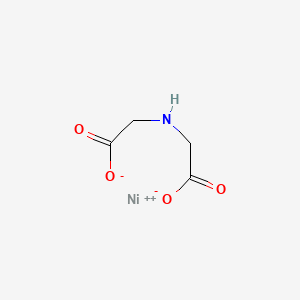
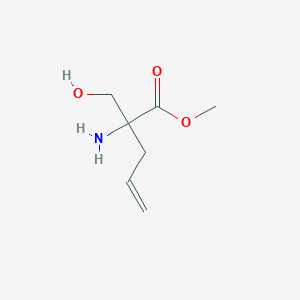
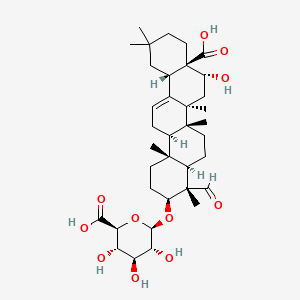
![tert-Butyl 3-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B3366599.png)
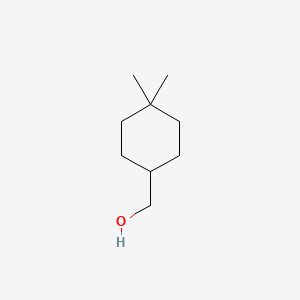
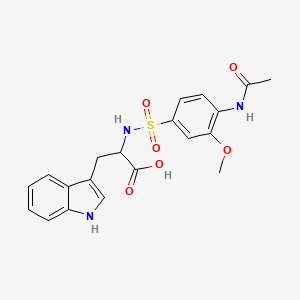
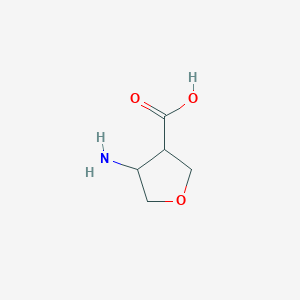
![ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B3366616.png)
